molecular formula C16H12Cl3NO B2937025 (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime CAS No. 338401-34-6

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime

Cat. No. B2937025
M. Wt: 340.63
InChI Key: XLKFPTSFBIEJHV-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime” is a chemical compound with the molecular formula C16H12Cl3NO . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methanone group, which is further attached to a chlorophenyl group. The oxime functional group is also present .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 4-Chlorophenyl cyclopropyl ketone, an intermediate of flucycloxuron (an insecticide), demonstrates the compound's relevance in chemical synthesis. This process involves acylation and cyclization, followed by a "one-pot" reaction to obtain the final product with a yield of 70.6%. The study highlights the possibility of process optimization for enhanced yield (Gao Xue-yan, 2011).

Antimicrobial Activity

  • Research on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has shown potential antimicrobial activity. These derivatives, characterized by spectral studies, exhibited significant antibacterial and antifungal properties against pathogenic strains, indicating the compound's utility in developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).

Antitubercular Activity

  • The synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols have shown promising results against Mycobacterium tuberculosis. Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL. One compound notably showed high activity against multi-drug-resistant strains and was orally active in vivo, highlighting its potential as a therapeutic agent (S. S. Bisht et al., 2010).

Advanced Oxidation Processes

  • The compound has been implicated in studies focusing on advanced oxidation processes. One study involving the oxidative degradation of 4-chlorophenol suggested the generation of strong oxidizing species in the presence of zero-valent iron and peroxydisulfate. This indicates the compound's role in environmental applications, specifically in the treatment of water contaminated with organic pollutants (Jin-ying Zhao et al., 2010).

properties

IUPAC Name

(NZ)-N-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO/c17-10-3-1-9(2-4-10)16(20-21)14-8-13(14)12-6-5-11(18)7-15(12)19/h1-7,13-14,21H,8H2/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKFPTSFBIEJHV-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NO)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/O)/C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime

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